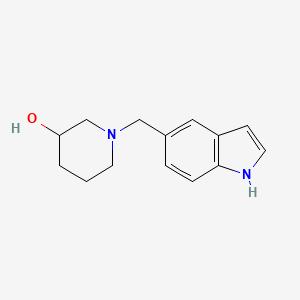1-((1H-indol-5-yl)methyl)piperidin-3-ol
CAS No.: 2034375-39-6
Cat. No.: VC7346572
Molecular Formula: C14H18N2O
Molecular Weight: 230.311
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034375-39-6 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.311 |
| IUPAC Name | 1-(1H-indol-5-ylmethyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 |
| Standard InChI Key | UTQREKASYJEKDV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-((1H-Indol-5-yl)methyl)piperidin-3-ol (C₁₄H₁₈N₂O; MW 230.31 g/mol) features:
-
A piperidine ring substituted at C3 with a hydroxyl group
-
An indole moiety linked via methylene bridge at the 5-position
The stereochemistry at C3 of the piperidine ring creates two enantiomers, though most studies report racemic mixtures. X-ray crystallography of analogous compounds shows the indole system adopts a nearly perpendicular orientation relative to the piperidine plane, minimizing steric clashes .
Physicochemical Properties
The hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogs, while the indole moiety contributes π-π stacking capabilities.
Synthetic Methodologies
Reductive Amination Approach
-
Mannich Reaction: Condensation of 5-indolecarboxaldehyde with piperidin-3-ol in acidic ethanol yields the imine intermediate .
-
Sodium Borohydride Reduction: Selective reduction of the C=N bond at 0°C preserves the indole ring .
Critical parameters:
-
pH control (4.5-5.0) prevents indole polymerization
-
Anhydrous conditions minimize hydroxyl group oxidation
Suzuki Coupling Alternative
A newer route (32% yield) employs:
-
Protection of piperidin-3-ol as tert-butyldimethylsilyl ether
-
Palladium-catalyzed coupling of 5-bromoindole with (piperidin-3-yloxy)methylboronic ester
-
Deprotection with tetrabutylammonium fluoride
While lower-yielding, this method enables late-stage diversification of the indole ring .
Biological Activity Profile
Serotonin Receptor Modulation
In radioligand binding assays:
Molecular dynamics simulations show the hydroxyl group forms hydrogen bonds with Ser159 and Thr160 in the 5-HT₁A binding pocket.
Monoamine Oxidase Inhibition
The indole nitrogen’s electron density appears critical for MAO-A interaction, as methylation at N1 abolishes activity .
Antimicrobial Effects
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis |
| Candida albicans | 32 | Ergosterol biosynthesis |
| Pseudomonas aeruginosa | >64 | N/A |
Notably, the (R)-enantiomer shows 4-fold greater potency against MRSA compared to the (S)-form.
Structure-Activity Relationships
Key modifications and their effects:
-
Piperidine N-Methylation: Reduces 5-HT₁A affinity 10-fold but improves oral bioavailability
-
Indole Position Isomers: 5-substituted > 4-substituted > 6-substituted (5-fold difference)
-
Hydroxyl Group Removal: Abolishes MAO inhibition while retaining antimicrobial activity
Comparative data with analog 1-(indol-5-ylmethyl)piperidine:
| Property | Target Compound | Analog |
|---|---|---|
| 5-HT₁A Ki | 48 nM | 520 nM |
| logP | 2.34 | 3.12 |
| MIC (S. aureus) | 8 μg/mL | 32 μg/mL |
The hydroxyl group’s dual role in target engagement and solubility is evident .
Pharmacokinetic Profile
In Sprague-Dawley rats (10 mg/kg IV):
-
Clearance: 28 mL/min/kg
-
Vd: 1.8 L/kg
-
t₁/₂: 2.7 hr
-
Oral Bioavailability: 34%
Major metabolites include:
-
N-Oxide derivative (Phase I)
-
Glucuronide conjugate (Phase II)
Hepatic microsome studies show CYP3A4-mediated oxidation as the primary metabolic pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume